molecular formula C19H21FN2 B1375785 1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine] CAS No. 1341040-27-4

1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]

Cat. No.: B1375785
CAS No.: 1341040-27-4
M. Wt: 296.4 g/mol
InChI Key: KJLQHGCZOLCTGK-UHFFFAOYSA-N
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Description

1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine] is a compound of interest due to its potential applications in various fields of research and industry. It has a molecular weight of 310.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19FN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) . This code provides a specific textual identifier for the molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.37 . It is stored at room temperature .

Scientific Research Applications

Antitumor Activity

1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine] derivatives demonstrate notable antitumor activities. In one study, derivatives were synthesized and evaluated for their antiproliferative activities against various cell lines, including A549, BEL-7402, and HeLa. The derivatives exhibited significant antiproliferative effects, with some showing high potency against specific cell lines. Molecular docking assays indicated strong affinity and appropriate binding poses with targeted proteins, suggesting potential for further evaluation in cancer treatments (Li et al., 2020).

Pharmacological Selectivity

Certain spiro[indoline-3,4'-piperidine] compounds, including analogs of 1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine], are identified as potent and selective inhibitors in pharmacological applications. For instance, some compounds are recognized for their high selectivity and efficacy as c-Met/ALK inhibitors, which are relevant in cancer therapy. These compounds demonstrate significant inhibition in tumor models, emphasizing their potential in targeted cancer treatments (Li et al., 2013).

Synthetic Accessibility

The synthesis of 1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine] and its derivatives is an area of interest in chemical research. Efficient synthetic routes have been developed, showcasing the accessibility of these compounds for further study and application. Such methods involve steps like dialkylation, deprotection, and cyclization, yielding compounds that can serve as templates for GPCR targets (Xie et al., 2004).

Potential in Imaging Techniques

Spirocyclic piperidine derivatives, related to 1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine], have been explored for their potential in imaging techniques like positron emission tomography (PET). These compounds show promise due to their high receptor affinity and selectivity, which are crucial for effective imaging in medical diagnostics (Li et al., 2013).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H303 and H320 . The precautionary statements include P305+351+338 .

Properties

IUPAC Name

1'-benzyl-5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2/c20-16-6-7-18-17(12-16)19(14-21-18)8-10-22(11-9-19)13-15-4-2-1-3-5-15/h1-7,12,21H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLQHGCZOLCTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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